![molecular formula C9H10O2 B037623 [2-(Ethenyloxy)phenyl]methanol CAS No. 120368-06-1](/img/structure/B37623.png)
[2-(Ethenyloxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethenyloxy)phenyl]methanol is a chemical compound that is widely used in scientific research. It is also known as 2-(2-hydroxyphenyl)ethanol or phenylmethanol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
[2-(Ethenyloxy)phenyl]methanol has various scientific research applications. It is used as a starting material for the synthesis of various pharmaceutical and biologically active compounds. It also has applications in the field of polymer chemistry as a monomer for the synthesis of polyesters and polyurethanes. Furthermore, it is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Mécanisme D'action
The mechanism of action of [2-(Ethenyloxy)phenyl]methanol is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo oxidation and reduction reactions to form various functionalized compounds.
Effets Biochimiques Et Physiologiques
[2-(Ethenyloxy)phenyl]methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. It has also been shown to have antitumor and antimicrobial properties. Furthermore, it has been reported to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(Ethenyloxy)phenyl]methanol is its versatility. It can be used as a starting material for the synthesis of various compounds. It is also a cost-effective reagent that is readily available. However, one of the limitations of [2-(Ethenyloxy)phenyl]methanol is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for research on [2-(Ethenyloxy)phenyl]methanol. One area of research could be the development of new synthesis methods for this compound. Another area of research could be the investigation of its mechanism of action and its potential use as a therapeutic agent. Furthermore, [2-(Ethenyloxy)phenyl]methanol could be used as a building block for the synthesis of new functionalized compounds with potential applications in various fields.
Méthodes De Synthèse
[2-(Ethenyloxy)phenyl]methanol can be synthesized by the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields [2-(Ethenyloxy)phenyl]methanol as a white crystalline solid with a melting point of 62-64°C. This synthesis method is simple, efficient, and cost-effective.
Propriétés
Numéro CAS |
120368-06-1 |
|---|---|
Nom du produit |
[2-(Ethenyloxy)phenyl]methanol |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(2-ethenoxyphenyl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-6,10H,1,7H2 |
Clé InChI |
HHNXTTRUDPKPIR-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1CO |
SMILES canonique |
C=COC1=CC=CC=C1CO |
Synonymes |
Benzenemethanol, 2-(ethenyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



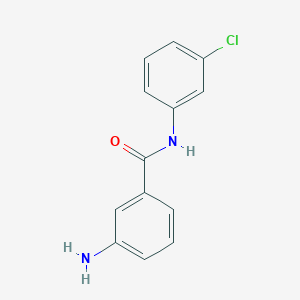
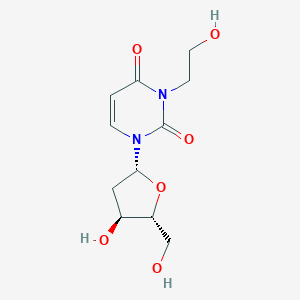
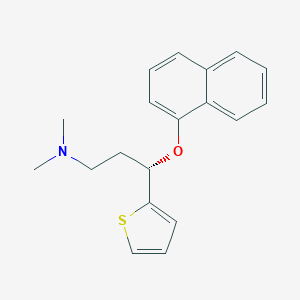
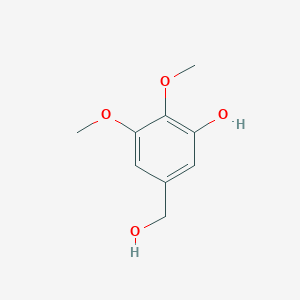
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
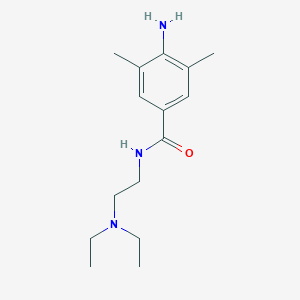
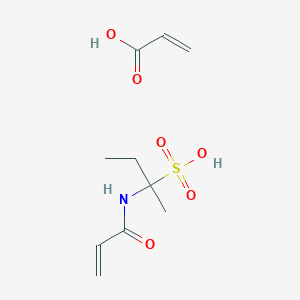
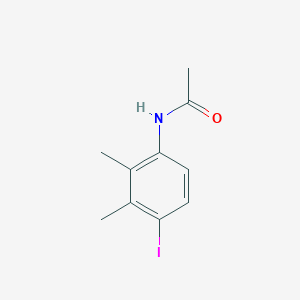
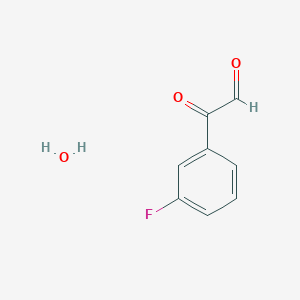
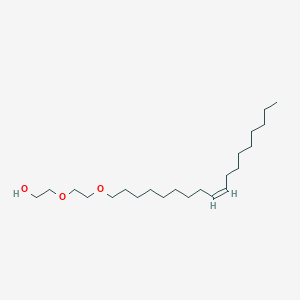
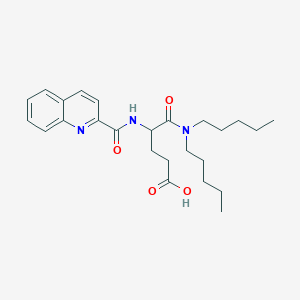
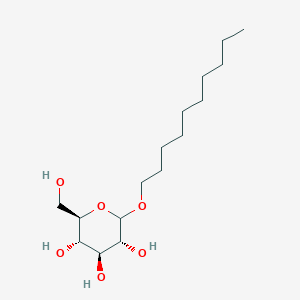
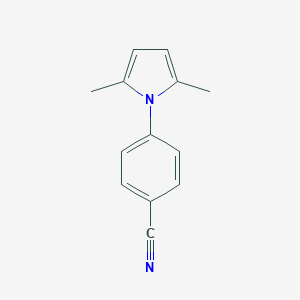
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)